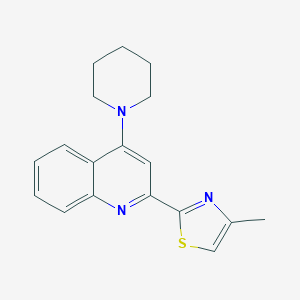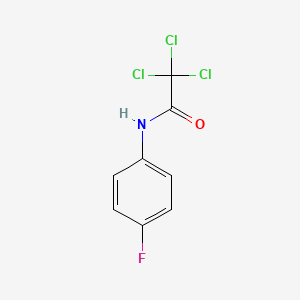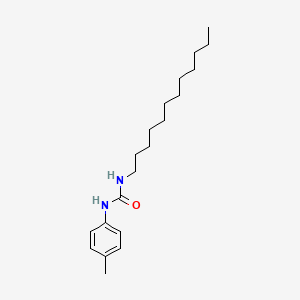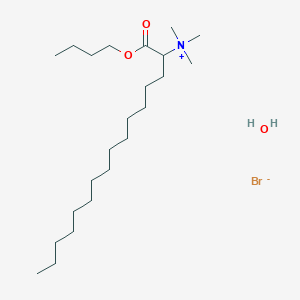
Tris(4-bromophenyl)antimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tris(4-bromophenyl)antimony typically involves the reaction of antimony trichloride with 4-bromophenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization from an appropriate solvent.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents.
Chemical Reactions Analysis
Tris(4-bromophenyl)antimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tris(4-bromophenyl)antimony has several applications in scientific research:
Mechanism of Action
The mechanism of action of tris(4-bromophenyl)antimony involves its ability to form stable complexes with various substrates. It acts as a strong oxidant and can mediate regioselective intermolecular coupling reactions . The compound’s activity is attributed to its ability to generate stabilized electrophilic radicals, which can participate in various chemical transformations .
Comparison with Similar Compounds
Tris(4-bromophenyl)antimony can be compared with other similar compounds, such as:
- Tris(4-dibenzofuryl)antimony
- Tris(1-naphthyl)antimony
- Tris(4-nitrophenyl)phosphate
- Tris(4-bromophenyl)silane
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific bromine substitutions, which impart distinct chemical properties and reactivity patterns.
Properties
CAS No. |
17946-45-1 |
|---|---|
Molecular Formula |
C18H12Br3Sb |
Molecular Weight |
589.8 g/mol |
IUPAC Name |
tris(4-bromophenyl)stibane |
InChI |
InChI=1S/3C6H4Br.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
YRDIUZJKJGHAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Sb](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)






